Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-
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Overview
Description
Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-: is a highly functionalized pyrimidine derivative Pyrimidine derivatives are of great importance in various scientific fields due to their structural diversity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with either 1,3-diketone or 1,3-diester systems . For the specific synthesis of Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-, a common approach involves the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold. This scaffold undergoes nucleophilic aromatic substitution processes with nitrogen-centered nucleophiles .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yields and purity. The use of automated synthesis techniques and parallel synthesis methods can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with primary and secondary amines in acetonitrile at 0°C in the presence of DIPEA as a hydrogen fluoride scavenger.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, acetonitrile, and DIPEA.
Oxidation and Reduction: Typical reagents for oxidation include oxidizing agents like potassium permanganate, while reducing agents like sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reactions with primary amines can yield 4-amino derivatives .
Scientific Research Applications
Chemistry: Pyrimidine derivatives are used as scaffolds for the synthesis of various functionalized compounds. They are valuable in the development of new synthetic methodologies and in the creation of compound libraries for drug discovery .
Biology and Medicine: It may be used in the development of new pharmaceuticals with anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives can inhibit enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a precursor for DNA and RNA synthesis . By inhibiting DHFR, pyrimidine derivatives can disrupt the synthesis of nucleic acids, leading to the death of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Used as a core scaffold for the synthesis of functionalized pyrimidine systems.
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine:
Uniqueness: Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its tris(1-aziridinyl) substitution makes it a valuable intermediate for further functionalization and the development of new compounds with diverse applications .
Properties
CAS No. |
64295-03-0 |
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Molecular Formula |
C13H18ClN5 |
Molecular Weight |
279.77 g/mol |
IUPAC Name |
2,4,6-tris(azetidin-1-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C13H18ClN5/c14-10-11(17-4-1-5-17)15-13(19-8-3-9-19)16-12(10)18-6-2-7-18/h1-9H2 |
InChI Key |
IHDVJHWKYBIOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C(=NC(=N2)N3CCC3)N4CCC4)Cl |
Origin of Product |
United States |
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